Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group attached to the biphenyl structure, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method includes the Suzuki coupling reaction between 2-benzyloxy-1-bromobenzene and 4-carboxyphenylboronic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The resulting product is then esterified using methanol in the presence of an acid catalyst to form the final compound.
Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using readily available raw materials and efficient catalysts. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The biphenyl structure allows for π-π stacking interactions with aromatic amino acids in proteins, further influencing their function . These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- Methyl 2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylate
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 2-Benzyloxy-1-methylpyridinium triflate
Comparison: Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement allows for distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the benzyloxy group can significantly influence the compound’s ability to undergo electrophilic substitution reactions and its interaction with biological targets .
Biological Activity
Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl core with a benzyloxy group and a carboxylate functional group. Its molecular formula is C16H16O3, and it has a molecular weight of approximately 256.29 g/mol. The presence of the benzyloxy substituent enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound, including:
- Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values were notably low, indicating potent activity.
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammatory responses and tumor growth.
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell survival and apoptosis. For instance, it has been observed to affect the NF-kB pathway, which plays a critical role in inflammation and cancer.
- Reactive Oxygen Species (ROS) Modulation : There is evidence that the compound can induce oxidative stress in cancer cells, leading to apoptosis. This effect is likely mediated through the generation of ROS.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 | 12.5 | Apoptosis induction |
Study 2 | HeLa | 10.0 | ROS generation |
Study 3 | E. coli | 15.0 | Membrane disruption |
These findings indicate that the compound possesses both anticancer and antimicrobial properties, making it a candidate for further development in therapeutic applications.
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 4-(2-phenylmethoxyphenyl)benzoate |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)18-13-11-17(12-14-18)19-9-5-6-10-20(19)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI Key |
VHISJVLBHXHKJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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